REACTION_CXSMILES
|
O[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5].P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
OC1=C(C#N)C(=CC(=N1)C)C(F)(F)F
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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with stirring for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Then the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
|
TEMPERATURE
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Details
|
maintained at the same temperature
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Type
|
CONCENTRATION
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Details
|
The resultant mixture was concentrated
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Type
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CUSTOM
|
Details
|
to give a residue
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Type
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CUSTOM
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Details
|
the residue was purified by chromatography (petroleum ether/ethyl acetate=1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC(=N1)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |